molecular formula C48H50N4O8 B606964 Dbco-peg4-dbco CAS No. 2182601-68-7

Dbco-peg4-dbco

Cat. No. B606964
CAS RN: 2182601-68-7
M. Wt: 810.95
InChI Key: YCDMQCKYINAWGI-UHFFFAOYSA-N
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Description

DBCO-PEG4-DBCO is a homobifunctional PEG linker containing two DBCO groups and a hydrophilic PEG spacer arm . DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability .


Synthesis Analysis

DBCO-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) . It is synthesized and cross-linked via 4-arm PEG azide . The effects of the ratio of HA-PEG4-DBCO to 4-arm PEG azide on the gelation time, microstructure, surface morphology, equilibrium swelling, and compressive modulus were examined .


Molecular Structure Analysis

The molecular weight of DBCO-PEG4-DBCO is 810.95 . It has a chemical formula of C48H50N4O8 .


Chemical Reactions Analysis

DBCO-PEG4-DBCO is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The Maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety .


Physical And Chemical Properties Analysis

DBCO-PEG4-DBCO is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Scientific Research Applications

Protein Labeling & Crosslinking

Dbco-peg4-dbco is used as an amine-reactive hetero-bifunctional crosslinker in protein labeling and crosslinking . It can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules . Once a protein or biomolecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cyclo-addition reaction to form a stable triazole linkage with an azide-labeled coupling partner .

Bioorthogonal Chemistry

Dbco-peg4-dbco is used in bioorthogonal chemistry . The DBCO and azides react selectively to form triazole linkages . The strain in the eight-membered ring allows the reaction with azide-modified molecules to occur in the absence of catalysts, preventing copper-induced damage to cells or proteins .

Antibody-Drug Conjugates (ADCs) Synthesis

Dbco-peg4-dbco is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Thiol-Containing Moieties Labeling

Dbco-peg4-dbco is a sulfhydryl-reactive hetero-bifunctional crosslinker . The thiol/sulfhydryl-reactive maleimide can be used to label a variety of thiol-containing moieties such as free cystines in proteins, peptides, or other biomolecules .

DNA/cDNA Labeling

Dbco-peg4-dbco is recommended for two-step labeling of DNA/cDNA . It is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The resulting DBCO-functionalized DNA/cDNA can subsequently be labeled via Cu (I)-free click chemistry .

Immobilization of Proteins on Solid Supports

Dbco-peg4-dbco is used for the immobilization of proteins and enzymes on solid supports . It enables the production of stable, highly bio-active conjugates . This approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation .

Mechanism of Action

Safety and Hazards

The safety data sheet advises avoiding breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn . It is also recommended to wash thoroughly after handling and wash contaminated clothing before reuse .

Future Directions

DBCO-PEG4-DBCO is a promising tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) . Its ability to form stable triazole linkages without a copper catalyst makes it a valuable tool in click chemistry . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability, which could have potential applications in drug delivery .

properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMQCKYINAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dbco-peg4-dbco

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